4-(2-Chloroethyl)benzene-1-sulfonyl chloride
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Overview
Description
4-(2-Chloroethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O2S. It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming various chemical bonds, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Chloroethyl)benzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-(2-chloroethyl)benzene-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-(2-Chloroethyl)benzene-1-sulfonic acid+SOCl2→4-(2-Chloroethyl)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chlorosulfonic acid (HSO3Cl) and 4-(2-chloroethyl)benzene. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under specific conditions.
Major Products Formed
Substitution Reactions: The major products formed are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Chloroethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
4-(2-Chloroethyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and toluenesulfonyl chloride. While all these compounds share similar reactivity, this compound is unique due to the presence of the 2-chloroethyl group, which can influence its reactivity and the types of products formed.
List of Similar Compounds
- Benzenesulfonyl chloride
- Toluenesulfonyl chloride
- Methanesulfonyl chloride
These compounds are commonly used in organic synthesis and share similar chemical properties with this compound.
Properties
IUPAC Name |
4-(2-chloroethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIVPEJFZXDHRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406787 |
Source
|
Record name | 4-(2-chloroethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4796-23-0 |
Source
|
Record name | 4-(2-Chloroethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4796-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-chloroethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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